N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine
Description
N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative featuring a tetrahydrofuran (oxolane) substituent linked via a methylene group to the thiadiazol-2-amine core. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-2-6(11-3-1)4-8-7-10-9-5-12-7/h5-6H,1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEOOWYUFCUYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of oxolane derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with oxolane derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Structural and Substituent Variations
Thiadiazol-2-amine derivatives are distinguished by substituents at the N-2 and C-5 positions. Key comparisons include:
Substituent Effects on Physicochemical Properties
- Oxolane Group vs. Aromatic Substituents : The oxolane moiety in the target compound likely reduces steric hindrance and increases hydrophilicity compared to bulky aromatic groups (e.g., di(indol-3-yl)methyl in ). This could enhance membrane permeability and metabolic stability.
- Electron-Withdrawing vs. The oxolane group, an electron-rich ether, may favor interactions with polar biological targets.
Antifungal and Antimicrobial Activity
- Compounds with di(indol-3-yl)methyl groups (e.g., ) exhibit potent antifungal activity, attributed to the indole moiety’s ability to disrupt fungal membranes.
- N-(4-Chlorophenyl) and N-allyl derivatives show broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against Candida albicans and Staphylococcus aureus.
- Target Compound : The oxolane group may enhance bioavailability, but its antifungal efficacy remains speculative without direct data.
Anticancer Potential
- Benzimidazole-linked thiadiazoles inhibit VEGFR-2 (IC₅₀ ~2–5 µM), crucial for angiogenesis in cancer. The oxolane group’s electron-donating properties could modulate kinase binding affinity.
- Quinazoline-thiadiazole hybrids act as GSK-3 inhibitors, highlighting the scaffold’s versatility in targeting diverse pathways.
Anti-Inflammatory and Analgesic Effects
- Azetidinone derivatives (e.g., ) reduce inflammation by ~50–70% in carrageenan-induced edema models.
Spectroscopic and Computational Insights
- NMR Shifts :
- Computational Studies : Density functional theory (DFT) analyses predict the oxolane group’s electron-donating effects, which may stabilize charge-transfer interactions in biological systems.
Biological Activity
N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The 1,3,4-thiadiazole ring system is characterized by its nitrogen and sulfur atoms, which contribute to its unique chemical properties and biological activities. The presence of the oxolan group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Notably effective against fungi such as Candida albicans and Aspergillus niger, with some derivatives showing MIC values comparable to established antifungal agents .
Anticancer Potential
The anticancer activity of 1,3,4-thiadiazole derivatives has been extensively documented. Mechanisms attributed to their efficacy include:
- Inhibition of DNA/RNA Synthesis : Compounds have been shown to interfere with nucleic acid synthesis in cancer cells .
- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells, enhancing their potential as chemotherapeutic agents .
Neuroprotective Effects
Certain derivatives exhibit neuroprotective properties, making them candidates for treating neurological disorders. For example:
- Anticonvulsant Activity : Compounds have demonstrated significant protection in seizure models (e.g., MES and PTZ tests), indicating their potential for epilepsy treatment .
Case Studies
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Aliyu et al. (2021) | 1,3,4-thiadiazole derivative | Anticonvulsant | LD50 = 3,807.87 mg/kg; 80% protection at 100 mg/kg in PTZ model |
| Bhattacharya et al. (2019) | Quinazoline-thiadiazole derivative | Anticancer | Highest potency at 30 mg/kg; effective against various cancer cell lines |
| Sahoo et al. (2013) | Methoxy-substituted thiadiazole | Neuroprotective | 64.28% protection at high dose (300 mg/kg) with no toxicity |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : The thiadiazole moiety exhibits interactions with key enzymes involved in metabolic pathways.
- Receptor Binding : Compounds can bind to various receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
- Molecular Docking Studies : Computational studies indicate strong binding affinities to targets such as carbonic anhydrase and kinases implicated in cancer progression .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine and its derivatives?
Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Schiff base formation : Equimolar reactants (e.g., aldehydes and thiadiazol-2-amine derivatives) are refluxed in ethanol for 4–10 hours, yielding products with >70% efficiency. Characterization includes TLC, melting point analysis, and NMR .
- Electrophilic substitution : Reactions with sulfonyl chlorides (e.g., tosyl chloride) in ethanol under reflux conditions generate sulfonamide derivatives .
- Cyclization : Thiourea and ketones are cyclized in ethanol with iodine catalysis, achieving yields up to 94% .
Key considerations : Optimize reaction time, solvent polarity, and catalyst choice (e.g., pyridine for acid scavenging) to improve yield and purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- NMR : Use H and C NMR to confirm amine proton environments and heterocyclic ring substitution patterns .
- X-ray diffraction : Resolve crystal structures (e.g., space group , unit cell parameters Å, Å) to confirm planarity of the thiadiazole ring (average deviation: 0.0042 Å) .
- FTIR : Identify N–H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm) .
Best practices : Cross-validate experimental data with computational models (e.g., DFT) to resolve ambiguities in peak assignments .
Advanced: How can density functional theory (DFT) resolve discrepancies between experimental and computational data?
Answer:
- Functional selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .
- Basis sets : Use 6-31G(d,p) for geometry optimization and solvent effect modeling (e.g., COSMO for UV-Vis absorption shifts in polar solvents) .
- Validation : Compare calculated bond lengths (e.g., C–S: 1.68 Å) and thermodynamic parameters (e.g., ) with crystallographic or adsorption isotherm data .
Note : Address contradictions (e.g., dipole moment mismatches) by refining solvent models or including dispersion corrections .
Advanced: How should researchers design experiments to resolve contradictory biological activity data across derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups on phenyl rings) and correlate with bioassay results (e.g., IC values). For example, nitro groups enhance corrosion inhibition (98% efficiency at 1 mM) but may reduce solubility .
- Dose-response profiling : Test derivatives at multiple concentrations to distinguish intrinsic activity from solubility-limited effects .
- Computational docking : Map hydrogen-bonding interactions (e.g., with Cys44/His164 in SARS-CoV-2 protease) to identify pharmacophoric features .
Critical step : Validate hypotheses with in vitro/in vivo models and control for metabolic stability .
Advanced: What strategies optimize adsorption mechanisms in corrosion inhibition studies?
Answer:
- Isotherm modeling : Fit data to Langmuir () to confirm monolayer adsorption. Calculate (equilibrium constant) and (e.g., −35 kJ/mol for physisorption) .
- Surface analysis : Use SEM to visualize inhibitor film formation and EIS to measure charge-transfer resistance .
- Quantum chemical parameters : Correlate inhibition efficiency with HOMO/LUMO energy gaps (e.g., eV) and Fukui indices for reactive sites .
Pitfall avoidance : Account for temperature effects on adsorption entropy and competitive solvent interactions .
Advanced: How can crystallographers address low-resolution data in thiadiazole structure determination?
Answer:
- Software tools : Use SHELXL for refinement, leveraging constraints (e.g., fixed thiadiazole ring planarity) and twin modeling for challenging datasets () .
- Data collection : Optimize crystal mounting (e.g., loop cooling to 100 K) and merge redundant reflections to improve ratios (>10) .
- Validation : Check for ADDSYM alerts in PLATON and validate hydrogen bonding networks (e.g., N–H···S interactions) against geometric criteria .
Case study : Achieved and for a thiadiazole derivative using 2708 reflections .
Advanced: What computational workflows predict solvent effects on UV-Vis absorption spectra?
Answer:
- TD-DFT : Combine with polarizable continuum models (PCM) to simulate solvatochromic shifts. For example, ethanol vs. DMSO induces a 20 nm redshift in .
- Implicit vs. explicit solvation : Include explicit solvent molecules (e.g., HO) for hydrogen-bonding systems to improve accuracy .
- Validation : Compare calculated excitation energies (eV) with experimental spectra at varying solvent polarities .
Advanced: How to resolve synthetic yield inconsistencies in scale-up reactions?
Answer:
- Kinetic profiling : Monitor intermediates via in situ FTIR or HPLC to identify rate-limiting steps (e.g., imine formation in Schiff base synthesis) .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) to remove byproducts (e.g., unreacted aldehydes) .
- Catalyst screening : Test alternatives (e.g., triethylamine vs. pyridine) to enhance nucleophilicity in electrophilic substitutions .
Example : Achieved 75–94% yields via optimized reflux duration and stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
